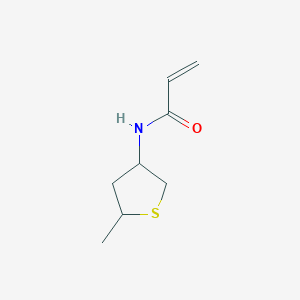
N-(5-Methylthiolan-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methylthiolan-3-yl)prop-2-enamide, also known as MTMP, is a sulfur-containing organic compound. It has attracted scientific interest due to its potential applications as a pharmacological agent. MTMP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
N-(5-Methylthiolan-3-yl)prop-2-enamide has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a role in inflammation.
This compound has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to be effective against several types of cancer cells, including breast cancer, lung cancer, and liver cancer.
In addition, this compound has been studied for its anti-microbial properties. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of N-(5-Methylthiolan-3-yl)prop-2-enamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in inflammation, cancer growth, and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, which can help to reduce inflammation. This compound has also been shown to induce apoptosis in cancer cells, which can help to slow or stop cancer growth. In addition, this compound has been shown to inhibit the growth of certain bacteria, which can help to prevent infections.
実験室実験の利点と制限
One advantage of using N-(5-Methylthiolan-3-yl)prop-2-enamide in lab experiments is that it has been shown to have multiple potential applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. This makes it a versatile compound for studying different biological processes.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design follow-up studies.
将来の方向性
There are several future directions for research on N-(5-Methylthiolan-3-yl)prop-2-enamide. One direction is to further investigate its mechanism of action. Understanding how this compound inhibits inflammation, cancer growth, and bacterial growth could lead to the development of more effective drugs.
Another direction is to study the pharmacokinetics of this compound. This includes how the compound is absorbed, distributed, metabolized, and excreted in the body. Understanding the pharmacokinetics of this compound could help to optimize its use as a pharmacological agent.
Finally, future research could focus on developing new derivatives of this compound that have even greater anti-inflammatory, anti-cancer, and anti-microbial properties. These derivatives could potentially be used as drugs to treat a variety of diseases.
合成法
N-(5-Methylthiolan-3-yl)prop-2-enamide can be synthesized by reacting 5-methylthiolan-3-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow oil. The purity of the compound can be improved by column chromatography.
特性
IUPAC Name |
N-(5-methylthiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-3-8(10)9-7-4-6(2)11-5-7/h3,6-7H,1,4-5H2,2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDOHGMHHRTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CS1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

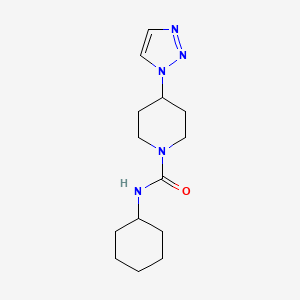
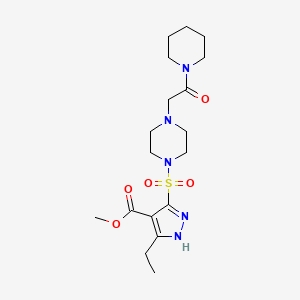
![1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile](/img/structure/B2812857.png)
![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide](/img/structure/B2812862.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)
![7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2812865.png)
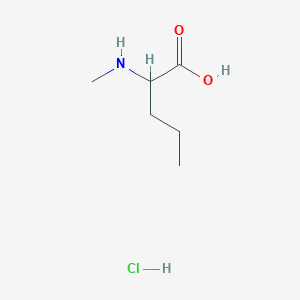
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine](/img/structure/B2812870.png)
![4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2812871.png)
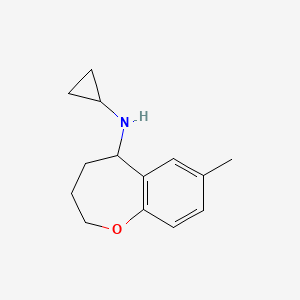
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate](/img/structure/B2812874.png)